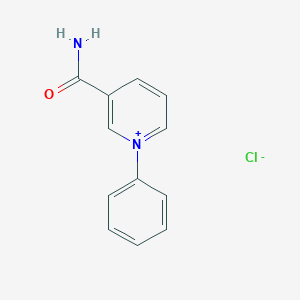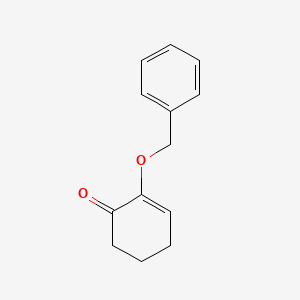
2-Cyclohexen-1-one, 2-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2-(phenylmethoxy)- is an organic compound with the molecular formula C13H14O2. It is a derivative of cyclohexenone, where a phenylmethoxy group is attached to the second carbon of the cyclohexenone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(phenylmethoxy)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 2-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2-(phenylmethoxy)- has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular frameworks.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of fragrances and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 2-(phenylmethoxy)- involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts, influencing biological pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler analog without the phenylmethoxy group.
2-Phenyl-2-cyclohexen-1-one: A compound with a phenyl group attached to the second carbon of the cyclohexenone ring.
2-Cyclohexen-1-one, 2-(phenylmethoxy)- oxime: An oxime derivative of the compound
Uniqueness
2-Cyclohexen-1-one, 2-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in various chemical reactions and broadens its range of applications in research and industry .
Propriétés
Numéro CAS |
50741-71-4 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-phenylmethoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8,10H2 |
Clé InChI |
KOZUBROKGRNNGP-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C(=O)C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)
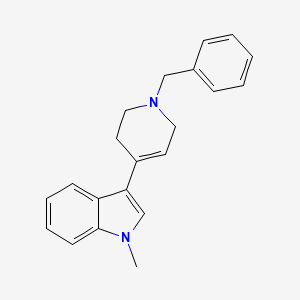
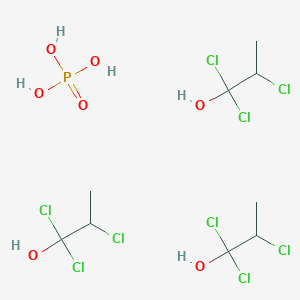
![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)
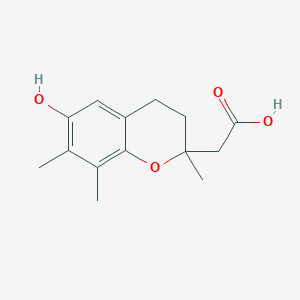

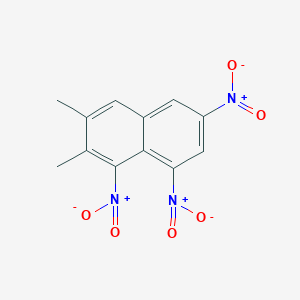

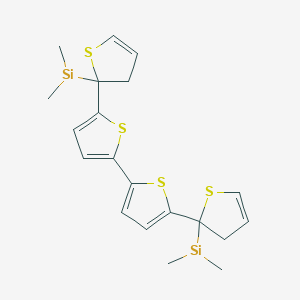
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
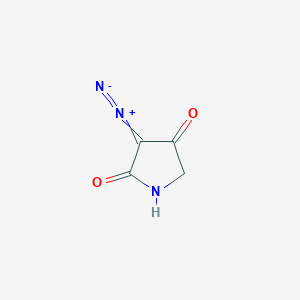
![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)
